molecular formula C9H18N2OS B13532544 7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide

7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide

Katalognummer: B13532544
Molekulargewicht: 202.32 g/mol
InChI-Schlüssel: GDYSGWSHFRFDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a lambda6 oxidation state, an imino group, and a spiro linkage between a thia-azaspirodecane and a ketone functional group. The molecular formula of this compound is C9H16N2OS, and it has a molecular weight of approximately 200.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable thia-azaspirodecane precursor with a methylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic attack on the methylating agent .

Industrial Production Methods

In an industrial setting, the production of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Wirkmechanismus

The mechanism of action of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency . Additionally, the compound may interact with cellular signaling pathways, altering the expression of genes and proteins involved in various biological processes .

Eigenschaften

Molekularformel

C9H18N2OS

Molekulargewicht

202.32 g/mol

IUPAC-Name

9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide

InChI

InChI=1S/C9H18N2OS/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9/h11H,2-8H2,1H3

InChI-Schlüssel

GDYSGWSHFRFDOD-UHFFFAOYSA-N

Kanonische SMILES

CN=S1(=O)CCCC2(C1)CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.